
Methyl 3-acetyl-2-hydroxybenzoate
Descripción general
Descripción
Methyl 3-acetyl-2-hydroxybenzoate, also known as Methyl salicylate, is a natural organic compound that is commonly found in wintergreen oil, sweet birch oil, and other plants. It is widely used in the pharmaceutical industry as a flavoring agent, an analgesic, and an anti-inflammatory drug. The compound has been the subject of extensive scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers.
Aplicaciones Científicas De Investigación
Chemical Characterization and Natural Derivation
A notable study by Park et al. (2009) isolated a paraben derivative, methyl 3-acetyl-4-hydroxybenzoate, from the seeds of Lithospermum erythrorhizon. This discovery marked the first isolation of such a compound from nature, revealing the potential for sourcing novel compounds from botanical specimens for various scientific applications (Park et al., 2009).
Pharmaceutical and Cosmetic Preservative Insights
Research into methyl 4-hydroxybenzoate, commonly used as a preservative in cosmetics and pharmaceuticals, showcases the chemical's structural and interactive properties. Sharfalddin et al. (2020) conducted a comprehensive study analyzing the crystal structure and molecular interactions, providing insight into the preservative's functionality at a molecular level (Sharfalddin et al., 2020).
Neuroprotective Potential
A groundbreaking study investigated the neuroprotective effects of methyl 3,4-dihydroxybenzoate against oxidative damage, shedding light on potential therapeutic applications for neurodegenerative diseases. This research highlighted the compound's ability to mitigate oxidative stress and inhibit apoptosis in human neuroblastoma cells, suggesting a promising avenue for further exploration in neuroprotection (Cai et al., 2016).
Environmental Presence and Impact
Investigations into the environmental occurrence and impact of parabens, including methyl 3-acetyl-2-hydroxybenzoate derivatives, have grown. A review by Haman et al. (2015) compiled data on the aquatic presence, fate, and behavior of parabens, highlighting their ubiquity in water bodies and potential as weak endocrine disruptors. This comprehensive analysis emphasizes the need for ongoing monitoring and assessment of parabens in environmental contexts (Haman et al., 2015).
Mecanismo De Acción
Target of Action
It’s structurally similar to methyl salicylate , which is known to interact with various enzymes and receptors in the body
Mode of Action
The exact mode of action of Methyl 3-acetyl-2-hydroxybenzoate is currently unknown. Based on its structural similarity to methyl salicylate , it may interact with its targets in a similar manner. Methyl salicylate is known to inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and other mediators of inflammation
Biochemical Pathways
It’s structurally similar to methyl salicylate , which is known to affect the cyclooxygenase pathway . This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting this pathway, Methyl salicylate can reduce inflammation and pain
Pharmacokinetics
Based on its structural similarity to methyl salicylate , it’s plausible that it may have similar pharmacokinetic properties. Methyl salicylate is known to be well-absorbed through the skin and mucous membranes, and it’s metabolized primarily in the liver
Result of Action
Based on its structural similarity to methyl salicylate , it’s plausible that it may have similar effects. Methyl salicylate is known to reduce inflammation and pain by inhibiting the production of prostaglandins
Propiedades
IUPAC Name |
methyl 3-acetyl-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-4-3-5-8(9(7)12)10(13)14-2/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYIKEJEROJJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetyl-2-hydroxybenzoate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2575960.png)
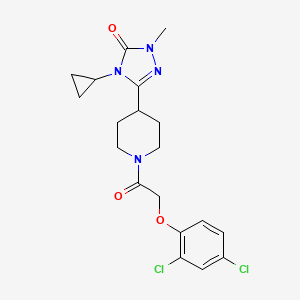
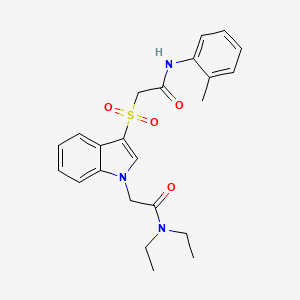
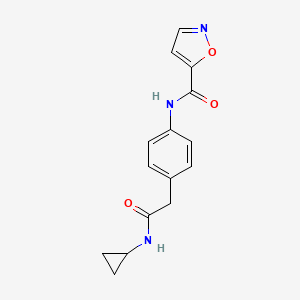
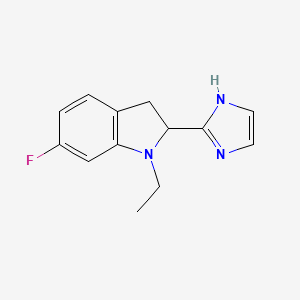
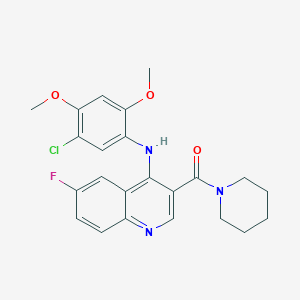
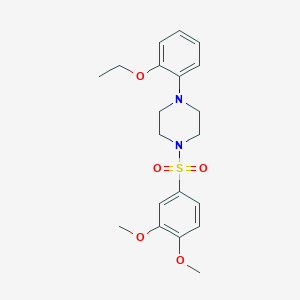
![2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2575970.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide](/img/structure/B2575972.png)
![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2575974.png)
![5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2575975.png)
![2-Chloro-N-[[1-(methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]propanamide](/img/structure/B2575979.png)

![3,4-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2575982.png)